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Introduction
Ninerafaxstat (formerly IMB-1018972) is an investigational cardiac mitotrope being developed

for the treatment of cardiovascular diseases characterized by energetic imbalance, such as

non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection

fraction (HFpEF).[1] As a partial fatty acid oxidation (pFOX) inhibitor, ninerafaxstat modulates

the heart's energy metabolism.[1][2][3] This technical guide provides an in-depth exploration of

the core mechanism of action of ninerafaxstat in cardiomyocytes, supported by available

preclinical and clinical data.

The healthy heart primarily relies on the mitochondrial oxidation of fatty acids to meet its high

energy demands in the form of adenosine triphosphate (ATP).[3] However, in pathological

states such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acid

oxidation can become inefficient, leading to a state of energetic deficit. This is because the

oxidation of fatty acids consumes more oxygen per molecule of ATP produced compared to the

oxidation of glucose. Ninerafaxstat is designed to shift the heart's metabolic preference from
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fatty acids towards the more oxygen-efficient glucose pathway, thereby improving cardiac

energetic efficiency.

Core Mechanism of Action: Partial Inhibition of Fatty
Acid Oxidation
The primary mechanism of action of ninerafaxstat in cardiomyocytes is the partial and

competitive inhibition of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT). This

enzyme catalyzes the final step in the beta-oxidation of long-chain fatty acids. By inhibiting 3-

KAT, ninerafaxstat reduces the rate of fatty acid oxidation, compelling the cardiomyocyte to

increase its utilization of glucose for ATP production. This metabolic shift is particularly

beneficial in conditions of myocardial ischemia or increased energy demand, where oxygen

supply may be limited.

Ninerafaxstat is a prodrug that is hydrolyzed to its active moiety, IMB-1028814, which is

further metabolized to three active metabolites. Preclinical studies have demonstrated that all

three metabolites are metabolically active.

Signaling Pathways and Metabolic Consequences
The inhibition of 3-KAT by ninerafaxstat initiates a cascade of metabolic changes within the

cardiomyocyte, primarily impacting the balance between fatty acid and glucose oxidation.
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Figure 1: Ninerafaxstat's Mechanism of Action in Cardiomyocyte Metabolism.
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As depicted in Figure 1, ninerafaxstat's inhibition of 3-KAT leads to a decrease in the

production of Acetyl-CoA from fatty acid oxidation. To compensate for this, the cardiomyocyte

increases the flux of pyruvate into the tricarboxylic acid (TCA) cycle via the enzyme pyruvate

dehydrogenase (PDH). This results in a greater reliance on glucose oxidation for energy

production, which ultimately leads to more efficient ATP synthesis in terms of oxygen

consumption.

Quantitative Data from Clinical Trials
The clinical development of ninerafaxstat has provided valuable quantitative data on its effects

on cardiac metabolism and function. The following tables summarize key findings from the

Phase 2 IMPROVE-HCM and IMPROVE-DiCE trials.

IMPROVE-DiCE Trial: Effects on Cardiac Energetics and
Metabolism
The IMPROVE-DiCE trial was an open-label, mechanistic Phase 2a study that evaluated the

effects of ninerafaxstat (200mg twice daily) on cardiac energetics, metabolism, and diastolic

function in patients with cardiometabolic syndromes.
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Parameter
Baseline
(Median [IQR])

Post-treatment
(Median)

Change p-value

Myocardial

Energetics

PCr/ATP Ratio 1.6 [1.4, 2.1] - +32% <0.01

Myocardial

Metabolism

Myocardial

Triglyceride

Content

2.2% [1.5, 3.2] - -34% 0.03

PDH-flux - - +45% (mean) 0.08 (trend)

Diastolic

Function

Peak Diastolic

Strain Rate

0.86/s [0.82,

1.06]
- +10% <0.05

Peak LV Filling

Rate
- - +11% <0.05

Table 1: Key Metabolic and Functional Changes in the IMPROVE-DiCE Trial.

IMPROVE-HCM Trial: Effects on Exercise Capacity and
Patient-Reported Outcomes
The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, placebo-controlled, double-

blind study that assessed the safety and efficacy of ninerafaxstat (200 mg twice daily) for 12

weeks in patients with symptomatic nHCM.
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Parameter
Ninerafaxstat
Group

Placebo Group
LS Mean
Difference
(95% CI)

p-value

Exercise

Capacity

Change in

VE/VCO2 slope
-0.3 +1.6 -2.1 (-3.6 to -0.6) 0.006

Change in Peak

VO2
- - - 0.90

Patient-Reported

Outcomes

Change in

KCCQ-CSS

(overall)

- - 3.2 (-2.9 to 9.2) 0.30

Change in

KCCQ-CSS

(baseline ≤80)

- - 9.4 (0.3 to 18.5) 0.04

Table 2: Efficacy Outcomes in the IMPROVE-HCM Trial.

Experimental Protocols
Detailed, step-by-step laboratory protocols for the specialized techniques used in the

ninerafaxstat clinical trials are not publicly available. However, the principles of these key

experimental methodologies are described below.

Measurement of Myocardial Energetics (31P-Magnetic
Resonance Spectroscopy)
The ratio of phosphocreatine to ATP (PCr/ATP) is a key indicator of the energetic state of the

myocardium and was a primary endpoint in the IMPROVE-DiCE trial. This ratio is measured

non-invasively using 31P-Magnetic Resonance Spectroscopy (31P-MRS).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12786360/docs?utm_src=pdf-body#the-core-mechanism-of-ninerafaxstat-in-cardiomyocytes-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12786360?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient in
MR Scanner 31P Surface Coil Localized 31P-MRS

Sequence (e.g., 3D-ISIS)
Free Induction

Decay (FID) Signal
Fourier Transform

& Phasing 31P Spectrum Peak Integration
(PCr, γ-ATP) PCr/ATP Ratio

Click to download full resolution via product page

Figure 2: Experimental Workflow for 31P-MRS Measurement of PCr/ATP Ratio.

The methodology involves placing a specialized 31P surface coil over the patient's chest to

detect the signals from phosphorus-containing metabolites in the heart. A localized

spectroscopy sequence, such as 3D image-selected in vivo spectroscopy (ISIS), is used to

acquire data from a specific voxel within the myocardium. The raw signal is then processed

using a Fourier transform to generate a spectrum with distinct peaks for PCr and the three

phosphate groups of ATP. The areas under the PCr and γ-ATP peaks are integrated to

calculate the PCr/ATP ratio.

Measurement of Pyruvate Dehydrogenase Flux
(Hyperpolarized 13C-MRS)
To directly assess the shift towards glucose metabolism, the IMPROVE-DiCE study utilized

hyperpolarized [1-13C]pyruvate MRS to measure the in-vivo flux through pyruvate

dehydrogenase (PDH).
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Figure 3: Experimental Workflow for Measuring PDH Flux with Hyperpolarized 13C-MRS.

This advanced imaging technique involves hyperpolarizing a 13C-labeled pyruvate substrate to

dramatically increase its MR signal. The hyperpolarized pyruvate is then injected intravenously,

and its metabolic conversion in the heart is tracked in real-time using dynamic 13C-MRS. The

conversion of [1-13C]pyruvate to [13C]bicarbonate is a direct measure of PDH activity. Kinetic

modeling of the signal intensity changes of the pyruvate and bicarbonate peaks over time

allows for the calculation of the PDH flux rate.
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Conclusion
Ninerafaxstat is a novel cardiac mitotrope that acts by partially inhibiting fatty acid oxidation in

cardiomyocytes through the competitive inhibition of 3-ketoacyl-CoA thiolase. This mechanism

induces a metabolic shift towards more oxygen-efficient glucose oxidation, thereby improving

the energetic status of the heart. Clinical data from Phase 2 trials have demonstrated that this

metabolic modulation translates into improvements in cardiac energetics, diastolic function,

exercise capacity, and patient-reported outcomes in individuals with cardiometabolic heart

disease and non-obstructive hypertrophic cardiomyopathy. Further investigation in larger,

Phase 3 trials is ongoing to fully elucidate the therapeutic potential of this targeted metabolic

approach in treating heart disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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